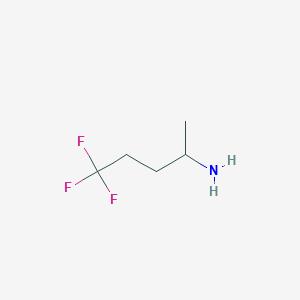

5,5,5-Trifluoropentan-2-amine

Vue d'ensemble

Description

5,5,5-Trifluoropentan-2-amine is a chemical compound with the CAS Number: 2287300-93-8 . It has a molecular weight of 177.6 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C5H10F3N.ClH/c1-4(9)2-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 177.6 . The compound is typically stored at a temperature of 4 degrees Celsius . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molecular mass .Applications De Recherche Scientifique

Chemical Synthesis and Heterocyclic Architectures

The synthesis of tricyclic oxygen- and nitrogen-containing heterocycles through tandem intramolecular Nicholas/Pauson-Khand strategies demonstrates the utility of fluorinated amines in constructing complex heterocyclic architectures. This methodology highlights the role of fluorinated amines in enabling the conversion of simple acyclic starting materials into a variety of previously unknown heterocyclic structures, showcasing their importance in the development of new synthetic pathways in organic chemistry (Closser, Quintal, & Shea, 2009).

Fluorinated Amines in Medicinal Chemistry

The practical, catalyst-free, reductive trifluoroethylation reactions of free amines, which exhibit remarkable functional group tolerance, underscore the significance of fluorinated amines in medicinal chemistry. By using trifluoroacetic acid as a fluorine source, this method provides access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores. Such advancements highlight the critical role of fluorinated amines in the design and synthesis of biologically active compounds, offering pathways to enhance their physicochemical properties for potential drug development (Andrews, Faizova, & Denton, 2017).

Catalysts in Organic Reactions

The use of tris(pentafluorophenyl)borane as an efficient catalyst in the guanylation reaction of amines with carbodiimide under mild conditions demonstrates the utility of fluorinated compounds as catalysts in organic synthesis. This example illustrates the broader implications of fluorinated amines and related compounds in facilitating various chemical transformations, thereby expanding the toolkit available for synthetic chemists in designing and implementing novel reaction pathways (Antiñolo et al., 2016).

Fluorinated Amines in Sensing and Material Science

The strategic design and functionalization of an amine-decorated luminescent metal-organic framework (MOF) for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water showcases the integration of fluorinated amines into materials science. This application underscores the potential of fluorinated amines in developing advanced materials with specific sensing capabilities, demonstrating their role beyond conventional chemical synthesis to include functionalities critical for environmental monitoring and safety applications (Das & Mandal, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

5,5,5-trifluoropentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-4(9)2-3-5(6,7)8/h4H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLTZLGWDAMODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1455427.png)

![Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1455444.png)